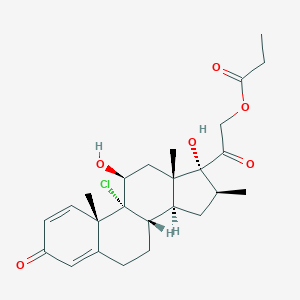
(4-Chlorphenyl)(pyridin-2-yl)methanol
Übersicht
Beschreibung
4-Chlorophenyl-2-pyridinylmethanol is an organic compound with the molecular formula C12H10ClNO. It is a synthetic intermediate used in the production of various pharmaceutical compounds. This compound is characterized by the presence of a chlorophenyl group and a pyridinylmethanol group, making it a versatile building block in organic synthesis .
Wissenschaftliche Forschungsanwendungen
4-Chlorphenyl-2-pyridinylmethanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung wird in der Untersuchung biochemischer Pfade und Enzym-Interaktionen eingesetzt.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 4-Chlorphenyl-2-pyridinylmethanol beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Pfaden. Zum Beispiel bei der Synthese von Bepotastinbesilat wirkt die Verbindung als Vorläufer, der weiteren chemischen Umwandlungen unterzogen wird, um den pharmazeutisch aktiven Wirkstoff zu erzeugen. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und dem zu synthetisierenden Endprodukt ab .
Wirkmechanismus
Target of Action
It is known that this compound is used in organic synthesis reactions as a catalyst, ligand, or reagent . It is typically used in the synthesis of hormone-like compounds, bioactive molecules, and anti-tumor and antibacterial agents .
Mode of Action
It is known that the compound plays a crucial role in various organic synthesis reactions . The presence of a hydroxyl group on one phenyl ring and a chlorine atom on the other phenyl ring may contribute to its reactivity and interaction with other molecules .
Biochemical Pathways
It has been used in the synthesis of bioactive molecules, suggesting that it may influence various biochemical pathways depending on the specific context of its use .
Pharmacokinetics
Its physical and chemical properties such as solubility and stability might influence its bioavailability .
Result of Action
It is known that this compound is used in the synthesis of various bioactive molecules, suggesting that its action could result in the production of these molecules .
Action Environment
The action of (4-Chlorophenyl)(pyridin-2-yl)methanol can be influenced by various environmental factors. For instance, it has been reported that in a water-cyclohexane liquid-liquid system, the compound showed improved substrate tolerance and reduced product inhibition and toxicity . Moreover, the compound was found to be relatively stable at room temperature, suggesting that temperature is an important factor influencing its action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
(4-Chlorophenyl)(pyridin-2-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can act as a substrate or inhibitor, affecting the enzyme’s activity. Additionally, (4-Chlorophenyl)(pyridin-2-yl)methanol has been shown to bind to proteins such as albumin, influencing its distribution and bioavailability in the body .
Cellular Effects
The effects of (4-Chlorophenyl)(pyridin-2-yl)methanol on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, (4-Chlorophenyl)(pyridin-2-yl)methanol impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, (4-Chlorophenyl)(pyridin-2-yl)methanol exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. This compound also interacts with DNA, influencing gene expression and potentially leading to changes in cellular function. Additionally, (4-Chlorophenyl)(pyridin-2-yl)methanol can inhibit or activate enzymes, further modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Chlorophenyl)(pyridin-2-yl)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Chlorophenyl)(pyridin-2-yl)methanol remains stable under certain conditions but may degrade under others, leading to variations in its biological activity .
Dosage Effects in Animal Models
The effects of (4-Chlorophenyl)(pyridin-2-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range produces the desired biological response without causing harm. Exceeding this range can result in detrimental outcomes .
Metabolic Pathways
(4-Chlorophenyl)(pyridin-2-yl)methanol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites, influencing overall cellular metabolism. Additionally, (4-Chlorophenyl)(pyridin-2-yl)methanol may require specific cofactors for its metabolic processing .
Transport and Distribution
The transport and distribution of (4-Chlorophenyl)(pyridin-2-yl)methanol within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, influencing its localization and accumulation in specific tissues. Binding to proteins such as albumin can also affect its distribution and bioavailability .
Subcellular Localization
(4-Chlorophenyl)(pyridin-2-yl)methanol exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its role in cellular processes .
Vorbereitungsmethoden
In industriellen Umgebungen wird die Produktion von 4-Chlorphenyl-2-pyridinylmethanol häufig in großtechnischen Reaktoren durchgeführt, wobei Temperatur, Druck und Reaktionszeit präzise kontrolliert werden. Der Prozess kann mehrere Schritte umfassen, einschließlich Reinigung und Kristallisation, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Chlorphenyl-2-pyridinylmethanol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene Alkoholderivate umwandeln.
Substitution: Die Chlorphenylgruppe kann Substitutionsreaktionen mit Nukleophilen eingehen
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Alkohole, Ketone und substituierte Derivate, abhängig von den verwendeten spezifischen Reagenzien und Bedingungen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlorphenyl-2-pyridylmethanon: Ähnlich in der Struktur, enthält jedoch eine Ketongruppe anstelle einer Alkoholgruppe.
4-Chlorphenyl-2-pyridylmethan: Es fehlt die Hydroxylgruppe, die in 4-Chlorphenyl-2-pyridinylmethanol vorhanden ist.
4-Chlorphenyl-2-pyridylmethanamin: Enthält eine Amingruppe anstelle einer Hydroxylgruppe
Einzigartigkeit
4-Chlorphenyl-2-pyridinylmethanol ist einzigartig aufgrund seiner spezifischen Kombination aus einer Chlorphenylgruppe und einer Pyridinylmethanolgruppe, die eine besondere Reaktivität und Vielseitigkeit in der organischen Synthese bietet. Diese Einzigartigkeit macht es zu einem wertvollen Zwischenprodukt bei der Herstellung verschiedener pharmazeutischer und chemischer Verbindungen .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPOFQRQNJDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286693 | |
| Record name | α-(4-Chlorophenyl)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27652-89-7 | |
| Record name | α-(4-Chlorophenyl)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27652-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)(pyridin-2-yl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027652897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27652-89-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 27652-89-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-(4-Chlorophenyl)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(4-chlorophenyl)pyridine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-CHLOROPHENYL)(PYRIDIN-2-YL)METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WG0AN693Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















